molecular formula C7H12N4 B1451609 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 791777-96-3

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1451609
Key on ui cas rn: 791777-96-3
M. Wt: 152.2 g/mol
InChI Key: KYAGGLONXREQED-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

To a solution of 8-chloro-3-ethyl[1,2,4]triazolo[4,3-a]piperazine (2.24 g) in MeOH (150 mL) was added PtO2 (1.36 g) and 10% Pd/C (0.63 g) at rt. The reaction mixture was stirred under H2 for 16 h at room temperature and filtered, and the filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column to give the title compound (0.71 g, 31.17%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 153.2 (M+1).
Name
8-chloro-3-ethyl[1,2,4]triazolo[4,3-a]piperazine
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.36 g
Type
catalyst
Reaction Step One
Name
Quantity
0.63 g
Type
catalyst
Reaction Step One
Yield
31.17%

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[NH:7][CH2:6][CH2:5][N:4]2[C:8]([CH2:11][CH3:12])=[N:9][N:10]=[C:3]12>CO.O=[Pt]=O.[Pd]>[CH2:11]([C:8]1[N:4]2[CH2:5][CH2:6][NH:7][CH2:2][C:3]2=[N:10][N:9]=1)[CH3:12]

Inputs

Step One
Name
8-chloro-3-ethyl[1,2,4]triazolo[4,3-a]piperazine
Quantity
2.24 g
Type
reactant
Smiles
ClC1C=2N(CCN1)C(=NN2)CC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.36 g
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
0.63 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed with a silica gel column

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C1=NN=C2N1CCNC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 31.17%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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